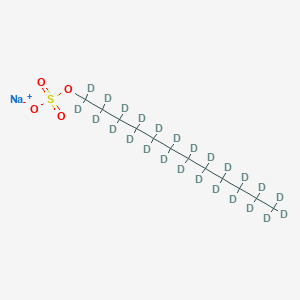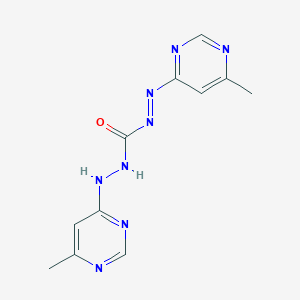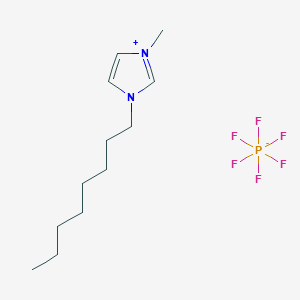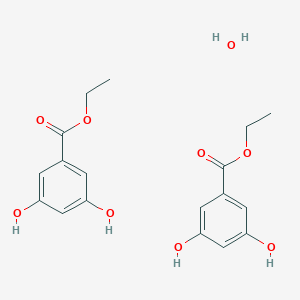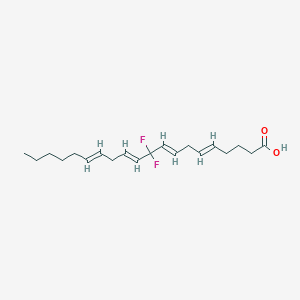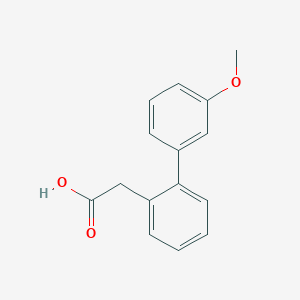![molecular formula C17H22N2O5 B010028 2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid CAS No. 103105-97-1](/img/structure/B10028.png)
2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported through various methods, demonstrating the chemical versatility and synthetic accessibility of the benzoazepine core. For example, Lauffer and Mullican (2002) developed a simple method for synthesizing a closely related dipeptide mimetic, highlighting the regioselective functionalization of the compound for inhibitor applications (Lauffer & Mullican, 2002). Similarly, efficient routes for synthesizing orthogonally protected analogs of amino acids, such as those by Hsiao (1998) and others, contribute to the understanding of the compound's synthetic accessibility and modification potential (Hsiao, 1998).
Molecular Structure Analysis
The molecular structure of benzoazepine derivatives has been explored through various synthetic and analytical techniques. The stereoselective synthesis and structure determination of related compounds, as studied by Baker et al. (1992), provide insights into the molecular conformation and stereochemistry critical for biological activity (Baker, Condon, Spanton, 1992).
Chemical Reactions and Properties
Benzoazepine derivatives undergo a range of chemical reactions, providing diverse functionalities for potential therapeutic applications. For instance, the work by Prakash et al. (2008) on the metabolism of a prostaglandin E2 agonist reveals insights into the oxidative pathways and metabolic stability of the tert-butyl moiety, a structural component shared with our compound of interest (Prakash, Wang, O’Connell, Johnson, 2008).
Physical Properties Analysis
While specific studies on the physical properties of "2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid" were not found, the physical properties of similar compounds, such as solubility, melting point, and crystal structure, can be inferred from related research. These properties are crucial for understanding the compound's behavior in biological systems and its formulation potential.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility, are essential for the compound's application in drug design. Studies like those by Amirani Poor et al. (2018) on the synthesis and theoretical studies of related compounds provide valuable insights into the chemical behavior and potential interactions within biological systems (Amirani Poor, Darehkordi, Anary‐Abbasinejad, Mohammadi, 2018).
Wissenschaftliche Forschungsanwendungen
Synthetic Utilities of o-Phenylenediamines
This review discusses methods developed for synthesizing compounds from o-phenylenediamines, including benzimidazoles, quinoxalines, and benzo[1,5]diazepines, which are structurally related to the queried compound (Ibrahim, 2011). These compounds have a variety of applications in medicinal chemistry and materials science, indicating a broad utility of similar synthetic strategies.
Antioxidant Capacity Reaction Pathways
The ABTS/PP decolorization assay review discusses the reaction pathways of antioxidants, which could be relevant when considering the biological or chemical properties of similar compounds (Ilyasov et al., 2020). Understanding how antioxidants interact with radicals can inform the development of new drugs or materials with antioxidant properties.
Synthesis of Novel Substituted Compounds
Research on the synthesis and structural properties of novel substituted compounds, including 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides insight into the methodologies that might be applied to synthesize or modify compounds like the one (Issac & Tierney, 1996). Such methodologies are crucial in the development of new pharmaceuticals or materials.
Role of Metabolites in Toxicity and Addiction
A study on the role of diacetyl metabolite in alcohol toxicity and addiction highlights the importance of understanding metabolites' effects, which could also be relevant for studying the metabolism and effects of the queried compound (Kovacic & Cooksy, 2005). Such knowledge contributes to drug development and safety evaluations.
Synthetic Phenolic Antioxidants
This review on synthetic phenolic antioxidants' environmental occurrence, human exposure, and toxicity provides a framework for assessing the environmental and health impacts of synthetic compounds (Liu & Mabury, 2020). The methodologies and considerations could apply to evaluating the queried compound's impact.
Eigenschaften
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)18-12-9-8-11-6-4-5-7-13(11)19(15(12)22)10-14(20)21/h4-7,12H,8-10H2,1-3H3,(H,18,23)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENYEYMNWZNKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544832 | |
| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid | |
CAS RN |
103105-97-1 | |
| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



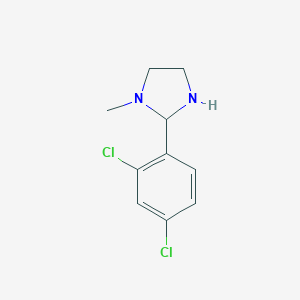
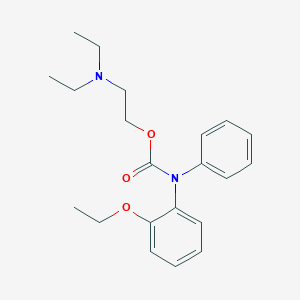
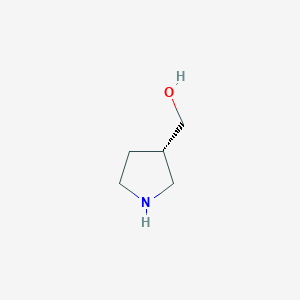
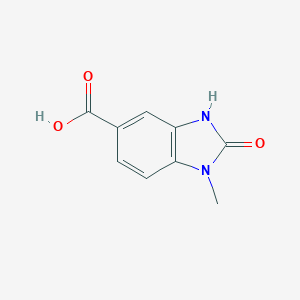
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
